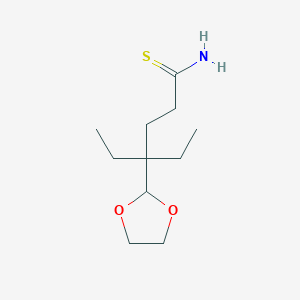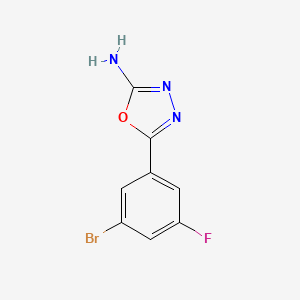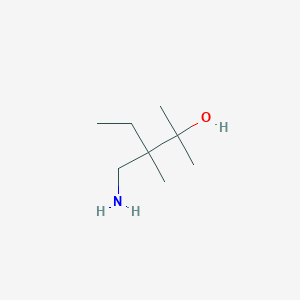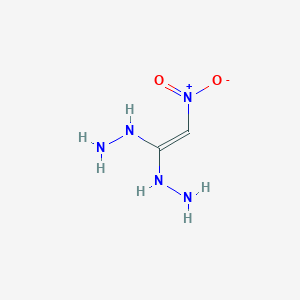
Hydrazine, 1,1'-(nitroethenylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, 1,1’-(nitroethenylidene)bis- is a chemical compound with significant interest in various scientific fields It is characterized by the presence of hydrazine and nitroethenylidene groups, which contribute to its unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1’-(nitroethenylidene)bis- typically involves the reaction of hydrazine with nitroethene derivatives under controlled conditions. One common method includes the reaction of hydrazine hydrate with nitroethene in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Hydrazine, 1,1’-(nitroethenylidene)bis- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Hydrazine, 1,1’-(nitroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydrazone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include hydrazone derivatives, amine-substituted compounds, and various functionalized hydrazine derivatives. These products are often used as intermediates in further chemical synthesis .
科学研究应用
Hydrazine, 1,1’-(nitroethenylidene)bis- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Hydrazine, 1,1’-(nitroethenylidene)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
相似化合物的比较
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
4-Fluorophenylhydrazine:
1-[2,5-bis(trifluoromethyl)phenyl]hydrazine: Features trifluoromethyl groups, providing unique reactivity and stability.
Uniqueness
Hydrazine, 1,1’-(nitroethenylidene)bis- is unique due to the presence of both hydrazine and nitroethenylidene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
属性
CAS 编号 |
62390-85-6 |
|---|---|
分子式 |
C2H7N5O2 |
分子量 |
133.11 g/mol |
IUPAC 名称 |
(1-hydrazinyl-2-nitroethenyl)hydrazine |
InChI |
InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2 |
InChI 键 |
SWICMGXLXAWCSJ-UHFFFAOYSA-N |
规范 SMILES |
C(=C(NN)NN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


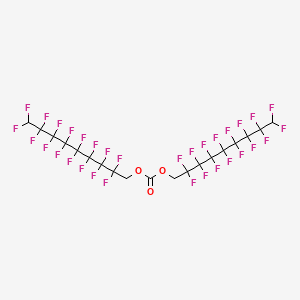
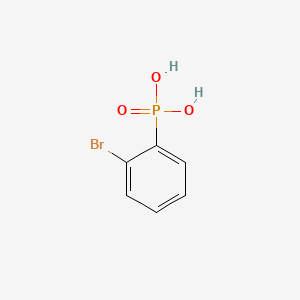
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)
![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)
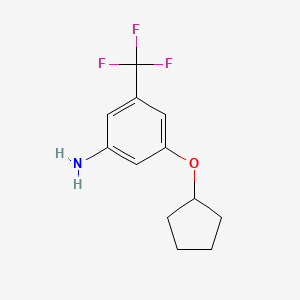
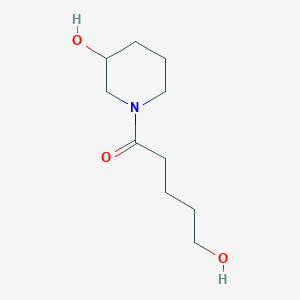
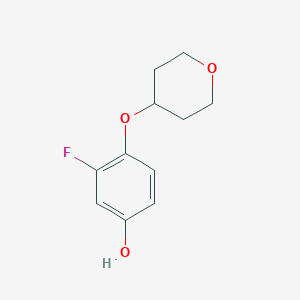

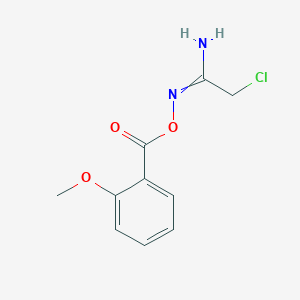
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
